Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
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Overview
Description
Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound that features a unique combination of a thiophene ring, a triazole ring, and a pyridazine ring
Mechanism of Action
Target of Action
Compounds containing triazolo and thiophene moieties have been reported to exhibit a wide range of pharmacological properties and biological activities, such as anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal . .
Mode of Action
Many nitrogen-containing heterocyclic compounds, like triazoloquinazolinones, have important and extensive biological activities, such as antihypertensive, shp2 inhibition, tubulin inhibitor, and antihistamines .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to interact with various biochemical pathways related to their biological activities .
Result of Action
Related compounds have been found to have antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyridazine Ring: The pyridazine ring is formed by reacting the triazole intermediate with suitable dicarbonyl compounds.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and pyridazine rings can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and pyridazine rings.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Material Science: Its unique structure makes it a valuable component in the design of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
- Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Uniqueness
Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique due to its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for selective interactions with biological targets, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-18-11(17)7-20-10-5-4-9-13-14-12(16(9)15-10)8-3-2-6-19-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQBMPEJKUORJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=C2C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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